molecular formula C17H23NO2S B6030622 5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one

5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one

Cat. No. B6030622
M. Wt: 305.4 g/mol
InChI Key: CMIJIFUWVSLKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one, also known as EPEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic plasticity. This leads to increased signaling through the mGluR5 pathway, which can have downstream effects on neuronal activity and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP), a process that strengthens the connections between neurons and is thought to underlie learning and memory. It has also been shown to increase dopamine release in the striatum, a brain region involved in reward processing and addiction. This compound has been found to have neuroprotective effects in animal models of Parkinson's disease and has been shown to improve cognitive deficits in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor and avoid potential off-target effects. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on 5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one. One area of interest is the development of more potent and selective mGluR5 agonists based on the structure of this compound. Another direction is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to determine the optimal dosing and administration of this compound for potential therapeutic use.

Synthesis Methods

5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one can be synthesized using a multi-step process starting with the reaction of 5-ethoxy-2-bromobenzene and 1-pentylamine to form the intermediate 5-ethoxy-2-(1-pentylamino)benzene. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one has been shown to have potential applications in the field of neuroscience. It has been found to be a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory. This compound has been used in studies to investigate the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.

properties

IUPAC Name

5-ethoxy-2-(C-methyl-N-pentylcarbonimidoyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-4-6-7-10-18-12(3)17-16(19)14-11-13(20-5-2)8-9-15(14)21-17/h8-9,11,19H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJIFUWVSLKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(C)C1=C(C2=C(S1)C=CC(=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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